Tetradecane, 7,8-dipropyl

Gas Chromatography Retention Index Branched Alkane Identification

7,8-Dipropyltetradecane (CAS 102155-34-0) is a highly branched, saturated C20 hydrocarbon that serves as a specialty reference standard within the alkane class. Its molecular architecture consists of a tetradecane backbone with propyl substituents at the 7- and 8-positions, resulting in a markedly non-linear, compact structure compared to its straight-chain isomer, n-eicosane.

Molecular Formula C20H42
Molecular Weight 282.5 g/mol
CAS No. 102155-34-0
Cat. No. B14064751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetradecane, 7,8-dipropyl
CAS102155-34-0
Molecular FormulaC20H42
Molecular Weight282.5 g/mol
Structural Identifiers
SMILESCCCCCCC(CCC)C(CCC)CCCCCC
InChIInChI=1S/C20H42/c1-5-9-11-13-17-19(15-7-3)20(16-8-4)18-14-12-10-6-2/h19-20H,5-18H2,1-4H3
InChIKeyDMNDRFMFGTWSMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Focused Overview of 7,8-Dipropyltetradecane (CAS 102155-34-0): A Branched C20 Alkane Standard


7,8-Dipropyltetradecane (CAS 102155-34-0) is a highly branched, saturated C20 hydrocarbon that serves as a specialty reference standard within the alkane class. Its molecular architecture consists of a tetradecane backbone with propyl substituents at the 7- and 8-positions, resulting in a markedly non-linear, compact structure compared to its straight-chain isomer, n-eicosane [1]. Listed in the Pherobase database of pheromones and semiochemicals, it is recognized as a chromatographic reference for branched-hydrocarbon identification in complex natural product and petrochemical mixtures [2]. Fundamental physical property data, including a Kovats retention index of 1745 on Apiezon L and a remarkably low melting point of 187 K, are documented in the NIST Chemistry WebBook [1].

Why Generic Alkanes Cannot Replace 7,8-Dipropyltetradecane in Specialized Applications


In-class straight-chain or differently-branched alkanes cannot be simply interchanged for 7,8-dipropyltetradecane because its unique branching topology fundamentally alters its chromatographic migration, phase-change thermodynamics, and solution behavior. The simultaneous presence of two propyl groups on adjacent carbons at the center of a tetradecane chain creates a steric environment that is absent in n-eicosane, phytane, or other branched C20 isomers [1]. This structural distinction translates into a Kovats retention index of 1745—a 255-unit difference from n-eicosane—and a melting point depression of ~223 K relative to the linear isomer, directly impacting its utility as a low-temperature liquid-phase standard or reactivity model [1][2]. Generic substitution therefore compromises chromatographic identification, fails to replicate phase behavior, and introduces uncontrolled variability in quantitative reference workflows.

Quantitative Differentiation Evidence for 7,8-Dipropyltetradecane Versus Closest Analogs


Kovats Retention Index vs. n-Eicosane (Straight-Chain C20) on Apiezon L

7,8-Dipropyltetradecane elutes substantially earlier than n-eicosane on a non-polar Apiezon L column at 100 °C, yielding a Kovats retention index (RI) of 1745 [1]. The straight-chain C20 comparator, n-eicosane, by definition possesses an RI of 2000 on any stationary phase. This difference of 255 index units confirms that the branched isomer is retained far less strongly than its linear counterpart, directly attributable to the steric shielding of the central chain by the two propyl substituents [1].

Gas Chromatography Retention Index Branched Alkane Identification

Melting Point Depression vs. n-Eicosane

The melting point (Tfus) of 7,8-dipropyltetradecane is reported as 187 K (–86 °C, with a TRC-assigned uncertainty of ±5 K) [1]. In contrast, the straight-chain isomer n-eicosane melts at 309.6 K (36.4 °C) [2]. This represents a melting-point depression of approximately 122.6 K (223 °C) relative to the linear molecule, a consequence of the branching-induced disruption of efficient crystal packing.

Low-Temperature Fluid Phase-Change Material Reference Standard

Predicted Boiling Point vs. n-Eicosane

The predicted boiling point of 7,8-dipropyltetradecane at atmospheric pressure is 307.0 ± 9.0 °C (ACD/Labs Percepta Platform estimate) . The experimentally verified boiling point of n-eicosane is 343.4 °C [1]. Branching reduces the normal boiling point by approximately 36 °C, reflecting weaker van der Waals interactions in the more compact branched molecule.

Distillation Boiling Point Thermophysical Property

Predicted LogP (Hydrophobicity) vs. n-Eicosane and Phytane

The atom-based ACD/LogP estimate for 7,8-dipropyltetradecane is 11.02 , while n-eicosane is predicted to have log Kow ≈ 10.0–10.2 (KOWWIN) . Phytane (2,6,10,14-tetramethylhexadecane), another extensively-branched C20 alkane, has an experimental log Kow of 10.2 [1]. The target compound’s hydrophobicity therefore exceeds that of both the linear and the highly methyl-branched C20 isomers, making it the most lipid-like member of this comparative set.

Partition Coefficient QSAR Environmental Fate

Certified Purity Specification vs. Typical Technical-Grade Alkanes

Commercial sourcing of 7,8-dipropyltetradecane from specialty chemical suppliers (e.g., Bidepharm) offers a standard purity of 98%, supported by batch-specific QC documentation including NMR, HPLC, and GC data . By contrast, many bulk industrial alkanes and isomeric mixtures are supplied at ≤95% purity without individual batch analysis. This 3%+ purity differential ensures quantitative reliability when the compound is used as a chromatographic or mass spectrometric standard.

Chemical Purity Quality Control Analytical Standard

High-Value Procurement Scenarios for 7,8-Dipropyltetradecane (CAS 102155-34-0)


Chromatographic Resolution of Co-Eluting Linear Hydrocarbons

In GC and GC-MS analysis of diesel-range organics, petroleum biomarkers, or insect cuticular hydrocarbon profiles, the n-eicosane peak (RI 2000) frequently obscures branched C20 isomers of biological or geochemical origin. 7,8-Dipropyltetradecane, with its RI of 1745, elutes in a significantly cleaner retention window [1] and serves as a non-interfering internal standard for branched-hydrocarbon identification. Its availability at 98% purity with full QC documentation ensures quantitative accuracy in multi-component hydrocarbon analysis.

Low-Temperature Reference Fluid for Sub-Ambient GC and Rheology

Where n-eicosane (m.p. 36.4 °C) solidifies at ambient or reduced temperature, 7,8-dipropyltetradecane remains liquid down to –86 °C [1]. This thermal advantage makes it the C20 alkane of choice for sub-zero gas chromatography (e.g., static headspace or cryofocusing methods), cold-flow rheological experiments on hydrocarbon mixtures, and calibration of differential scanning calorimeters operating below room temperature.

Hydrophobicity Reference for QSAR and Environmental Partitioning Models

With an ACD-estimated logP of 11.02, 7,8-dipropyltetradecane defines the high-hydrophobicity boundary for C20 alkanes, exceeding both n-eicosane (log Kow ≈ 10.02) and phytane (log Kow ≈ 10.2) [1]. It is therefore uniquely suited as a positive control or extreme reference in octanol-water partitioning experiments, in silico QSAR model validation, and environmental fate assessments requiring the calibration of bioaccumulation predictions at the compound-class limit.

Synthesis and Reactivity Model for Sterically Hindered Alkanes

The adjacent dipropyl substitution at C7–C8 creates a sterically congested central segment that mimics the architecture of certain archaeal membrane lipids and synthetic lubricant basestocks. This structural motif makes 7,8-dipropyltetradecane a valuable model substrate for studying radical-initiated cracking selectivity, catalytic isomerization, and oxidative degradation pathways in sterically hindered hydrocarbons [2]. The compound's improved low-temperature fluidity over linear analogs further supports its use as a model for cold-climate lubricant development.

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